2-{[(4-bromophenyl)carbonyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
2-(4-BROMOBENZAMIDO)-N-(2-ETHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thieno[3,2-b]thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOBENZAMIDO)-N-(2-ETHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from the preparation of the thieno[3,2-b]thiophene core. One common method involves the AuCl-catalyzed cyclization of (t-butylsulfanyl)(ethynyl)benzenes .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as catalytic vapour-phase reactions and direct (hetero)arylation polymerization are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOBENZAMIDO)-N-(2-ETHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the amide groups.
Substitution: Halogenation and other substitution reactions are common, especially involving the bromine atom.
Common Reagents and Conditions
Common reagents used in these reactions include butyllithium for metallation, electrophilic reagents for quenching dilithiated intermediates, and various catalysts such as palladium for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-(4-BROMOBENZAMIDO)-N-(2-ETHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-BROMOBENZAMIDO)-N-(2-ETHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist for certain receptors or enzymes, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxamide derivatives: These compounds share a similar core structure and have been studied for their STING-agonistic activity.
Thieno[3,2-b]thiophene-based copolymers: Used in organic electronics and have similar structural motifs.
Uniqueness
2-(4-BROMOBENZAMIDO)-N-(2-ETHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in both scientific research and industrial contexts. Its ability to undergo various chemical reactions and its structural versatility make it a valuable compound for further exploration and development .
Properties
Molecular Formula |
C25H25BrN2O3S |
---|---|
Molecular Weight |
513.4 g/mol |
IUPAC Name |
2-[(4-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C25H25BrN2O3S/c1-2-31-20-10-7-6-9-19(20)27-24(30)22-18-8-4-3-5-11-21(18)32-25(22)28-23(29)16-12-14-17(26)15-13-16/h6-7,9-10,12-15H,2-5,8,11H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
XUAJHPNDCYXPNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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